molecular formula C10H14Cl2N2O2S B2374010 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride CAS No. 1837553-66-8

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2374010
CAS No.: 1837553-66-8
M. Wt: 297.19
InChI Key: CPTAYOGRIGNYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (CBP) is a chemical compound that belongs to the family of benzene sulfonyl chlorides . It has a molecular weight of 297.2 . The IUPAC name for this compound is 1-((3-chlorophenyl)sulfonyl)piperazine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A study by Mai, S. (2005) demonstrates the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline, which is a key step in producing various piperazine derivatives including 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (S. Mai, 2005).

Potential Therapeutic Applications

  • Marvanová, Pavlína et al. (2016) investigated new piperazine derivatives as potential dual antihypertensive agents. These compounds, including variants of this compound, showed promise in hypertension treatment (Pavlína Marvanová et al., 2016).
  • Kumar, J. et al. (2017) synthesized novel derivatives of this compound and evaluated their antidepressant and antianxiety activities (J. Kumar et al., 2017).

Drug Discovery and Development

  • Abbasi, M. et al. (2018) reported on the synthesis of multi-functional derivatives of 2-furoic piperazide, related to this compound, showing potential for treatment of type 2 diabetes and Alzheimer's diseases (M. Abbasi et al., 2018).

Chemical and Physical Properties

  • Ananda Kumar, C. et al. (2007) investigated the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, a category that includes this compound, as inhibitors of human breast cancer cell proliferation (C. Ananda Kumar et al., 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of the antidepressant drug trazodone .

Cellular Effects

It is known to act as a 5-HT 2c serotonin receptor agonist , which suggests that it may influence cell function by modulating serotonin signaling pathways.

Molecular Mechanism

As a 5-HT 2c serotonin receptor agonist , it likely exerts its effects by binding to and activating these receptors, potentially leading to changes in gene expression and cellular function.

Metabolic Pathways

It is known to be a metabolite of the antidepressant drug trazodone , suggesting that it may be involved in the metabolism of this drug.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTAYOGRIGNYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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